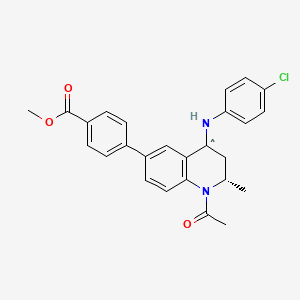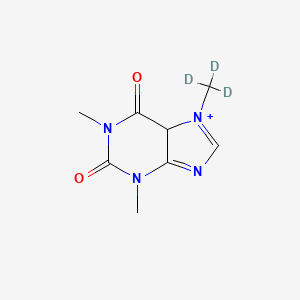
Caffeine-d3 (7-methyld-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine-d3 (7-methyld-d3) is a deuterated form of caffeine, where three hydrogen atoms in the methyl group at the 7th position are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of caffeine in various samples .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-d3 (7-methyld-d3) typically involves the introduction of deuterium atoms into the caffeine molecule. One common method is the methylation of theobromine with deuterated methyl iodide (CD3I) under basic conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of Caffeine-d3 (7-methyld-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic enrichment .
化学反应分析
Types of Reactions
Caffeine-d3 (7-methyld-d3) undergoes similar chemical reactions as non-deuterated caffeine. These include:
Oxidation: Caffeine can be oxidized to form various metabolites, such as paraxanthine, theobromine, and theophylline.
Reduction: Although less common, caffeine can undergo reduction reactions under specific conditions.
Substitution: The methyl groups in caffeine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used in substitution reactions.
Major Products Formed
Oxidation: Paraxanthine, theobromine, and theophylline.
Reduction: Reduced forms of caffeine, though these are less commonly studied.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
科学研究应用
Caffeine-d3 (7-methyld-d3) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of caffeine and its metabolites.
Biology: Helps in studying the metabolic pathways of caffeine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of caffeine.
作用机制
Caffeine-d3 (7-methyld-d3) exerts its effects through similar mechanisms as non-deuterated caffeine. It primarily acts as an antagonist of adenosine receptors (A1 and A2A) in the brain. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. This results in the stimulant effects commonly associated with caffeine consumption .
相似化合物的比较
Similar Compounds
Caffeine: The non-deuterated form of caffeine.
Theobromine: A methylxanthine similar to caffeine but with different pharmacological effects.
Theophylline: Another methylxanthine with bronchodilator properties.
Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.
Uniqueness
Caffeine-d3 (7-methyld-d3) is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and tracking of caffeine in various samples, providing insights into its metabolic pathways and pharmacokinetics .
属性
分子式 |
C8H11N4O2+ |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-(trideuteriomethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C8H11N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4-5H,1-3H3/q+1/i1D3 |
InChI 键 |
GOJJWZXPKDRTAJ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
规范 SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12350926.png)
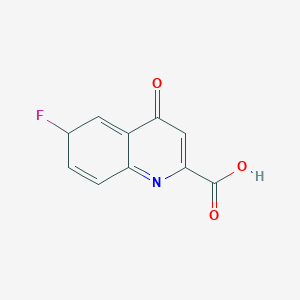

![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12350938.png)
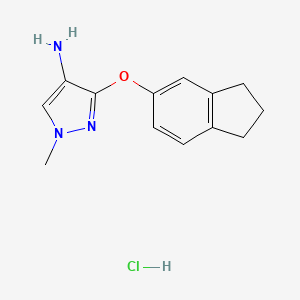
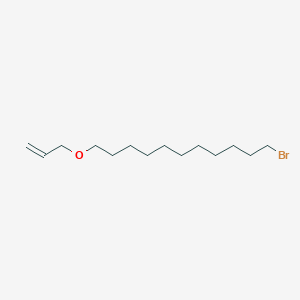
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B12350954.png)
![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17,22-pentamethyl-21H-porphyrin-2-yl]propanoic acid](/img/structure/B12350961.png)

![3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[4-amino-1-[[2-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12350983.png)
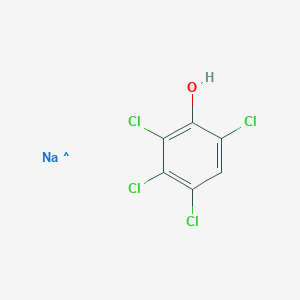
![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)
